An In-depth Technical Guide to (1S,6R)-8-Cbz-3,8-diazabicyclo[4.2.0]octane: A Key Intermediate in Medicinal Chemistry
An In-depth Technical Guide to (1S,6R)-8-Cbz-3,8-diazabicyclo[4.2.0]octane: A Key Intermediate in Medicinal Chemistry
CAS Number: 1293941-04-4
Prepared by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of (1S,6R)-8-Cbz-3,8-diazabicyclo[4.2.0]octane, a chiral bicyclic diamine derivative of significant interest to researchers, scientists, and drug development professionals. Its unique strained ring system and specific stereochemistry make it a valuable building block in the synthesis of complex molecules, particularly potent and selective ligands for nicotinic acetylcholine receptors (nAChRs).
Introduction: The Significance of the 3,8-Diazabicyclo[4.2.0]octane Scaffold
The 3,8-diazabicyclo[4.2.0]octane core is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, a critical factor in achieving high-affinity and selective interactions with biological targets. This bicyclic system is particularly prominent in the development of agonists for nAChRs, which are implicated in a range of neurological and psychiatric disorders, as well as pain perception. The (1S,6R) stereoisomer is a key chiral intermediate, enabling the synthesis of enantiomerically pure final compounds, which is often crucial for therapeutic efficacy and safety.
The carboxybenzyl (Cbz) protecting group on the N8 position plays a vital role in the synthetic utility of this compound. It deactivates the more reactive bridgehead nitrogen, allowing for selective functionalization of the N3 position. The Cbz group is stable under a variety of reaction conditions and can be readily removed under mild hydrogenolysis conditions, ensuring the integrity of the final molecule.
Physicochemical Properties
A summary of the key physicochemical properties of (1S,6R)-8-Cbz-3,8-diazabicyclo[4.2.0]octane is presented in the table below.
| Property | Value | Source |
| CAS Number | 1293941-04-4 | [1] |
| Molecular Formula | C₁₄H₁₈N₂O₂ | [1] |
| Molecular Weight | 246.31 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. | |
| Stereochemistry | (1S, 6R) |
Stereoselective Synthesis: A Conceptual Workflow
A plausible synthetic strategy involves a multi-step sequence starting from a chiral precursor. The formation of the bicyclo[4.2.0]octane ring system is often the most challenging step and can be achieved through various methods, including intramolecular cyclizations or [2+2] cycloaddition reactions.
Below is a conceptual workflow illustrating a potential synthetic route.
Caption: Conceptual workflow for the enantioselective synthesis of (1S,6R)-8-Cbz-3,8-diazabicyclo[4.2.0]octane.
Causality behind Experimental Choices:
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Chiral Starting Material: The use of an enantiomerically pure starting material is paramount to ensure the final product has the desired (1S,6R) stereochemistry, avoiding the need for costly and often low-yielding chiral resolution steps later in the synthesis.[2]
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Protecting Group Strategy: A well-defined protecting group strategy is essential to differentiate the two nitrogen atoms. The Cbz group is an excellent choice for the bridgehead nitrogen due to its robustness and orthogonal removal conditions (catalytic hydrogenolysis), which are generally mild and compatible with a wide range of functional groups.
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Cyclization Method: The choice of cyclization method will depend on the specific functionalities present in the precursor. Intramolecular reactions are often favored as they can proceed with high stereocontrol, dictated by the stereochemistry of the starting material.
Purification and Characterization
Purification:
Following synthesis, (1S,6R)-8-Cbz-3,8-diazabicyclo[4.2.0]octane is typically purified using standard laboratory techniques. The choice of method will depend on the nature of the impurities.
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Column Chromatography: Silica gel column chromatography is the most common method for purifying compounds of this nature. A gradient elution system, for example, with a mixture of ethyl acetate and hexanes, is often effective.
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Crystallization: If the compound is a solid, crystallization from a suitable solvent system can be an effective method for achieving high purity.
Characterization:
The identity and purity of (1S,6R)-8-Cbz-3,8-diazabicyclo[4.2.0]octane are confirmed through a combination of spectroscopic and analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the number and types of protons in the molecule, as well as their connectivity. The chemical shifts and coupling constants of the bicyclic core protons are characteristic and can be used to confirm the stereochemistry.
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¹³C NMR: Shows the number of unique carbon environments in the molecule. The chemical shifts of the carbonyl carbon of the Cbz group and the carbons of the bicyclic framework are key diagnostic signals.
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Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.
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Chiral High-Performance Liquid Chromatography (HPLC): A crucial technique to determine the enantiomeric purity of the final product. Using a suitable chiral stationary phase, the (1S,6R) enantiomer can be separated from its (1R,6S) counterpart.
Applications in Drug Discovery: A Precursor to Potent nAChR Agonists
The primary application of (1S,6R)-8-Cbz-3,8-diazabicyclo[4.2.0]octane is as a key building block in the synthesis of potent and selective nicotinic acetylcholine receptor (nAChR) agonists.[3][4] These receptors are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. Dysregulation of nAChR signaling has been linked to various disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and chronic pain.[4]
The general synthetic pathway from (1S,6R)-8-Cbz-3,8-diazabicyclo[4.2.0]octane to a target nAChR agonist is outlined below.
Caption: General synthetic route from (1S,6R)-8-Cbz-3,8-diazabicyclo[4.2.0]octane to nAChR agonists.
The (1S,6R)-stereochemistry of the starting material directly translates to the stereochemistry of the final drug candidate, which is often critical for achieving the desired pharmacological profile and minimizing off-target effects. The 3,8-diazabicyclo[4.2.0]octane core provides a rigid framework that mimics the spatial arrangement of the natural neurotransmitter acetylcholine, allowing for potent interactions with the nAChR binding site.
Conclusion
(1S,6R)-8-Cbz-3,8-diazabicyclo[4.2.0]octane is a synthetically versatile and highly valuable chiral building block for drug discovery and development. Its unique structural features and well-defined stereochemistry make it an ideal starting material for the preparation of potent and selective nicotinic acetylcholine receptor agonists. A thorough understanding of its synthesis, purification, and characterization is essential for its effective utilization in the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- Gotor-Gotor, V., & Gotor, V. (2010). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids. Organic & Biomolecular Chemistry, 8(21), 4789-4806.
- Frost, J. M., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843-7853.
- Kim, C. S., & Park, S. J. (2010). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Bulletin of the Korean Chemical Society, 31(10), 2941-2946.
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PubChem. (1R,6S)-8-(6-chloro-pyridin-3-yl)-3,8-diaza-bicyclo[4.2.0]octane. (n.d.). Retrieved January 25, 2026, from [Link]
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PubChem. cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. (n.d.). Retrieved January 25, 2026, from [Link]
- Yolacan, C., Kulu, I., & Ocal, N. (2010). Polymerization of 1-azabicyclo[4.2.0]octane with chiral tricyclic amino acid esters for obtaining biomedical materials. Chinese Journal of Polymer Science, 28(1), 39-44.
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Chemovent. 3,8-Diazabicyclo[4.2.0]octane. (n.d.). Retrieved January 25, 2026, from [Link]
Sources
- 1. 1293941-04-4|(1S,6R)-8-Cbz-3,8-diazabicyclo[4.2.0]octane|BLD Pharm [bldpharm.com]
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